Cas no 2248198-18-5 (1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl (3S)-3-{[(tert-butoxy)carbonyl]amino}butanoate)
![1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl (3S)-3-{[(tert-butoxy)carbonyl]amino}butanoate structure](https://ja.kuujia.com/scimg/cas/2248198-18-5x500.png)
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl (3S)-3-{[(tert-butoxy)carbonyl]amino}butanoate 化学的及び物理的性質
名前と識別子
-
- 2248198-18-5
- EN300-6518588
- 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl (3S)-3-{[(tert-butoxy)carbonyl]amino}butanoate
-
- インチ: 1S/C17H20N2O6/c1-10(18-16(23)24-17(2,3)4)9-13(20)25-19-14(21)11-7-5-6-8-12(11)15(19)22/h5-8,10H,9H2,1-4H3,(H,18,23)/t10-/m0/s1
- InChIKey: LQVYUXGLJWCVMQ-JTQLQIEISA-N
- ほほえんだ: O(C(N[C@@H](C)CC(=O)ON1C(C2C=CC=CC=2C1=O)=O)=O)C(C)(C)C
計算された属性
- せいみつぶんしりょう: 348.13213636g/mol
- どういたいしつりょう: 348.13213636g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 重原子数: 25
- 回転可能化学結合数: 7
- 複雑さ: 544
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 102Ų
- 疎水性パラメータ計算基準値(XlogP): 2.1
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl (3S)-3-{[(tert-butoxy)carbonyl]amino}butanoate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-6518588-1.0g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl (3S)-3-{[(tert-butoxy)carbonyl]amino}butanoate |
2248198-18-5 | 1g |
$0.0 | 2023-05-31 |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl (3S)-3-{[(tert-butoxy)carbonyl]amino}butanoate 関連文献
-
Yi Fang,Zi-Xiong Lin,Tian-Zhu Xie,Yong-Fan Zhang,Li-Ming Wu RSC Adv., 2019,9, 1047-1054
-
Zhifu Liu,Lichao Wang,Zhe Zhao J. Mater. Chem. A, 2016,4, 13155-13165
-
Sudeshna Chaudhari,Dhrubajyoti Bhattacharjya,Jong-Sung Yu RSC Adv., 2013,3, 25120-25128
-
Tianxiao Mei,Sheng Zhang,Jie Sun Anal. Methods, 2021,13, 764-768
-
Naresh Shakya,Chandra Pokhrel,Scott D. Bunge,Satyendra Kumar,Brett D. Ellman,Robert J. Twieg J. Mater. Chem. C, 2014,2, 256-271
-
Susana Ibáñez,Radu Silaghi-Dumitrescu,Pablo J. Sanz Miguel,Deepali Gupta,Bernhard Lippert Dalton Trans., 2012,41, 6094-6103
-
Li Li,Chao Ma,Qingkun Kong,Weiping Li,Yan Zhang,Shenguang Ge,Mei Yan,Jinghua Yu J. Mater. Chem. B, 2014,2, 6669-6674
-
Xin Wang,Peng Li,Zhijun Li,Wenxing Chen,Huang Zhou,Yafei Zhao,Xiaoqian Wang,Lirong Zheng,Juncai Dong,Yue Lin,Xusheng Zheng,Wensheng Yan,Jian Yang,Zhengkun Yang,Yunteng Qu,Tongwei Yuan,Yuen Wu,Yadong Li Chem. Commun., 2019,55, 6563-6566
-
Junbo Li,Jianlong Zhao,Jiayu Gao,Ju Liang,Wenlan Wu,Lijuan Liang New J. Chem., 2016,40, 7222-7228
-
10. 3D hierarchical tubular micromotors with highly selective recognition and capture for antibiotics†Xingmei Bing,Xiaolei Zhang,Jia Li,Wenning Yang,Jie Yang J. Mater. Chem. A, 2020,8, 2809-2819
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl (3S)-3-{[(tert-butoxy)carbonyl]amino}butanoateに関する追加情報
Introduction to 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl (3S)-3-{[(tert-butoxy)carbonyl]amino}butanoate (CAS No. 2248198-18-5) in Modern Chemical Biology
The compound 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl (3S)-3-{[(tert-butoxy)carbonyl]amino}butanoate, identified by the CAS number 2248198-18-5, represents a fascinating molecule with significant potential in the realm of chemical biology and pharmaceutical research. This heterocyclic derivative combines structural features that make it a promising candidate for further exploration in drug discovery and therapeutic development. The presence of a dioxo group and an isoindol core suggests unique electronic and steric properties, which can be exploited for designing molecules with specific biological activities.
Recent advancements in medicinal chemistry have highlighted the importance of chiral centers in enhancing the efficacy and selectivity of bioactive compounds. The (3S)-configuration of the side chain in this molecule is particularly noteworthy, as it may contribute to its interaction with biological targets in a highly specific manner. The tert-butoxy carbonyl group serves as a protecting group, a common strategy in synthetic chemistry to safeguard reactive sites during multi-step syntheses. This protective feature ensures that the delicate functionalization of the isoindol scaffold can be carried out under controlled conditions, preserving the integrity of the molecule throughout the synthetic process.
The dihydroisoindol core is a privileged scaffold that has garnered considerable attention due to its versatility in medicinal chemistry. It is found in several biologically active molecules, including those with anti-inflammatory, anticancer, and antimicrobial properties. The 1,3-dioxo moiety further enhances the molecular complexity, introducing polar functional groups that can interact with biological targets through hydrogen bonding or other non-covalent interactions. These structural elements collectively contribute to the compound's potential as a pharmacophore in drug design.
In the context of contemporary research, this compound aligns with ongoing efforts to develop novel therapeutic agents with improved pharmacokinetic profiles. The incorporation of both rigid and flexible parts within its structure allows for optimization of solubility, metabolic stability, and target binding affinity. Such features are critical for advancing candidates from early-stage discovery to clinical candidates. Additionally, the use of advanced computational methods has enabled researchers to predict how modifications to this scaffold might influence its biological activity, providing a rational framework for designing derivatives with enhanced properties.
One particularly intriguing aspect of this molecule is its potential application in modulating enzyme activity. Isoindol derivatives have been reported to interact with various enzymes by occupying specific binding pockets or by inducing conformational changes that alter enzyme function. The chiral center at the side chain further fine-tunes these interactions, making it possible to develop enantiomerically pure compounds that exhibit high selectivity for particular biological pathways. Such selectivity is crucial for minimizing side effects and improving therapeutic outcomes.
The protective group strategy employed in this compound's synthesis underscores the importance of synthetic methodology in modern drug development. Protecting groups not only safeguard reactive sites but also enable orthogonal functionalization strategies, allowing chemists to introduce multiple modifications sequentially without interference between different functional classes. This approach is particularly valuable when dealing with complex molecules like this one, where multiple reactive sites must be manipulated carefully to achieve the desired final structure.
Recent studies have also explored the use of isoindol derivatives as tools for probing biological mechanisms at a molecular level. By designing molecules that selectively interact with specific targets or modulate signaling pathways, researchers can gain insights into disease processes and identify new therapeutic opportunities. The compound under discussion could serve as a valuable tool for such investigations due to its unique structural features and potential biological activities.
The synthesis of this compound represents an excellent example of how modern synthetic chemistry techniques can be applied to create complex molecules with tailored properties. Advances in catalysis, flow chemistry, and automated synthesis have made it possible to construct intricate structures more efficiently than ever before. These innovations not only accelerate drug discovery but also enable the exploration of novel chemical space that was previously inaccessible due to synthetic challenges.
In conclusion,1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl (3S)-3-{[(tert-butoxy)carbonyl]amino}butanoate (CAS No. 2248198-18-5) stands out as a promising entity in chemical biology research due to its unique structural features and potential biological activities. Its chiral center,dioxo group,isoindol core,tert-butoxy carbonyl protecting group,and dihydroisoindol scaffold collectively contribute to its versatility as a pharmacophore. As research continues to uncover new applications for such compounds,this molecule has the potential to play a significant role in advancing therapeutic strategies across various disease areas.
2248198-18-5 (1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl (3S)-3-{[(tert-butoxy)carbonyl]amino}butanoate) 関連製品
- 2138803-48-0(tert-butyl (2E)-3-(4-fluoronaphthalen-1-yl)prop-2-enoate)
- 2229414-23-5(2-3-fluoro-4-(trifluoromethyl)phenylprop-2-en-1-amine)
- 18925-44-5(4,4-Dimethylpentylamine)
- 2287331-53-5(1-(2-Chloro-6-fluorophenyl)-3-iodobicyclo[1.1.1]pentane)
- 186610-88-8((3Z)-3-[4-(morpholin-4-yl)benzylidene]-1,3-dihydro-2H-indol-2-one)
- 2167976-29-4(9,9-dimethyl-5-oxa-12-azadispiro3.1.5^{6}.3^{4}tetradecane)
- 1401100-81-9(4-(Trifluoromethyl)-2-vinylpyridine)
- 402932-01-8((E)-2-cyano-N-(4-fluorophenyl)-3-(5-nitrofuran-2-yl)prop-2-enamide)
- 21667-62-9(3-(3-chlorophenyl)-3-oxopropanenitrile)
- 1864428-76-1(3-Hexanol, 1-amino-5-methyl-4-(1-methylethyl)-)




